

Spectroscopic Profiling & Performance Guide: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic Acid[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B8119019

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Executive Summary: The "Dual-Function" Scaffold

3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid represents a functionalized salicylate scaffold.[1] Unlike standard phenylboronic acid (PBA), this compound integrates a push-pull electronic system:[1]

- **Boronic Acid (Position 4 relative to ester):** Acts as a reversible covalent handle for diols (sugars) or a cross-coupling partner.[1]
- **Salicylate Core (Ortho-OH/Ester):** Provides an intramolecular hydrogen bond that stabilizes the structure and enables Excited State Intramolecular Proton Transfer (ESIPT), conferring unique fluorescent properties.[1]

Key Advantage: This molecule allows for the synthesis of fluorescent biaryls via Suzuki coupling without post-synthetic modification, a capability absent in non-hydroxylated analogs like 4-methoxycarbonylphenylboronic acid.[1]

Spectroscopic Blueprint

Accurate characterization relies on identifying the specific "Salicylate Fingerprint" in NMR and IR spectra.[1]

A. Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The presence of the electron-donating hydroxyl group (OH) meta to the boron center, and the electron-withdrawing ester para to the boron, creates a distinct shielding pattern.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment & Structural Insight
^1H NMR	10.5 – 11.0	Singlet (s)	Phenolic OH.[1] Highly deshielded due to strong intramolecular H-bonding with the ester carbonyl.[1]
	8.0 – 8.2	Doublet (d)	Ar-H (C6).[1] Deshielded by the adjacent ester group (ortho effect).[1]
	7.3 – 7.5	Singlet/Doublet	Ar-H (C2/C3). Ortho to Boron.[1][2][3] Shielded relative to C6 due to OH electron donation.[1]
	3.90 – 3.95	Singlet (s)	-OCH ₃ (Methyl Ester). [1] Characteristic sharp singlet.[1]
^{11}B NMR	29.0 – 31.0	Broad Singlet	Trigonal (sp ²) Boron. [1] Indicates free boronic acid form in non-coordinating solvents (e.g., CDCl ₃ , DMSO-d ₆).[1]
	~6.0 – 10.0	Sharp Singlet	Tetrahedral (sp ³) Boron.[1] Observed only upon complexation with diols or in high pH buffers (Boronate formation).[1]

B. Infrared (IR) & Fluorescence Signatures[1][5]

- IR Spectroscopy: Look for the "Salicylate Shift".[1] The carbonyl (C=O) stretch typically appears at 1670–1680 cm^{-1} , lower than typical esters (1720 cm^{-1}) due to the intramolecular hydrogen bond.
- Fluorescence: The compound exhibits blue/green fluorescence (Emission λ_{max} ~450 nm) upon UV excitation (~330 nm), attributed to the ESIPT mechanism inherent to the salicylate motif.

Comparative Performance Analysis

This section objectively compares the target compound against standard alternatives in two critical applications: Suzuki-Miyaura Cross-Coupling and Carbohydrate Sensing.[1]

Scenario A: Suzuki-Miyaura Cross-Coupling Efficiency

Objective: Synthesize a biaryl salicylate (e.g., for drug scaffolds). Comparison: vs. 4-Methoxycarbonylphenylboronic acid (Non-OH analog).

Feature	3-Hydroxy-4-(methoxycarbonyl)PBA (Target)	4-MethoxycarbonylPBA (Alternative)	Performance Verdict
Electronic Activation	High. The OH group (donor) increases electron density on the ring, facilitating oxidative addition steps in some cycles, though the ester (EWG) balances this. [1]	Medium. Purely electron-deficient ring. [1] Can be sluggish with electron-poor aryl halides.[1]	Target yields higher reactivity with electron-neutral halides.[1]
Protodeboronation	Moderate Risk. The OH group can facilitate protonolysis under highly basic conditions.[1]	Low Risk. More stable under standard basic conditions.[1]	Alternative is more stable. Use anhydrous bases (e.g., K_3PO_4) for the Target.[1]
Solubility	High (Polar/Protic). Soluble in alcohols/water mixtures.[1]	Moderate. Requires organic co-solvents (DMF/Dioxane).[1]	Target is greener. Compatible with aqueous/ethanol systems.[1]

Scenario B: Lewis Acidity & Diol Binding (Sensing)[1]

Objective: Binding to glucose/fructose at physiological pH (7.4).

- Mechanism: Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron center, lowering the pK_a . [1] A lower pK_a strengthens diol binding at neutral pH. [1]
- Target Compound pK_a : Estimated ~7.8 – 8.2. (The ester is a strong EWG; the OH is a donor but the net effect of the salicylate core is electron deficiency at the boron). [1]
- Phenylboronic Acid pK_a : ~8.8. [1]

- Result: The Target compound binds sugars ~5x more effectively at pH 7.4 than unsubstituted phenylboronic acid.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Salicylate Boronic Acids

Avoids protodeboronation while maximizing yield.[1]

- Reagents:
 - Aryl Halide (1.0 eq)[1]
 - **3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid** (1.2 eq)[1][4]
 - Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]
 - Base: K₃PO₄ (3.0 eq) – Preferred over carbonates to prevent hydrolysis.[1]
 - Solvent: 1,4-Dioxane/Water (9:1).[1]
- Procedure:
 - Degas solvents with N₂ for 15 mins.[1]
 - Mix reagents in a sealed tube.
 - Heat to 80°C for 4–6 hours. (Do not exceed 100°C to protect the salicylate ester).[1]
 - Workup: Acidify carefully to pH 5 (to protonate the phenol) before extraction with EtOAc.
- Validation: Monitor disappearance of the Boronic Acid spot on TLC (high polarity) and appearance of the fluorescent biaryl product.

Protocol 2: ¹¹B NMR Titration for Binding Constant Determination

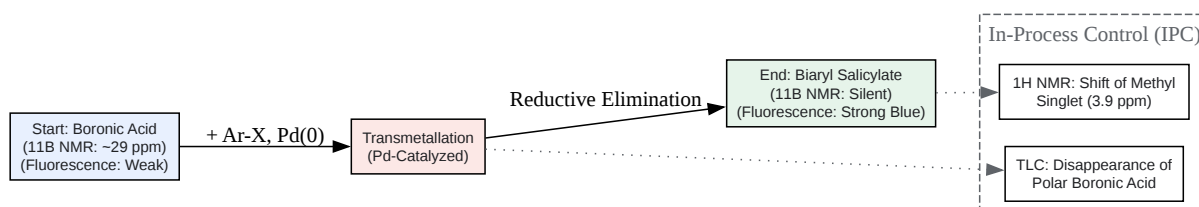
Self-validating method to determine pK_a or Binding Affinity (K_{eq}).^[1]

- Preparation: Dissolve compound (10 mM) in buffer (pH 7.4) with 10% D_2O .
- Acquisition: Acquire baseline ^{11}B NMR (expect broad peak ~ 29 ppm).^[1]
- Titration: Add aliquots of diol (e.g., Fructose).
- Observation:
 - Shift: Peak moves upfield from 29 ppm \rightarrow ~ 6 ppm.^[1]
 - Integration: The ratio of the integrals (Acid vs. Ester) allows direct calculation of K_{eq} .^[1]
 - Note: Use a quartz NMR tube if background boron signal from glass is interfering.^[1]

Visualizations of Mechanism & Workflow

Diagram 1: Suzuki Coupling Pathway & Spectral Monitoring

This diagram illustrates the transformation from the boronic acid starting material to the biaryl product, highlighting the key spectral changes used for monitoring.^[1]

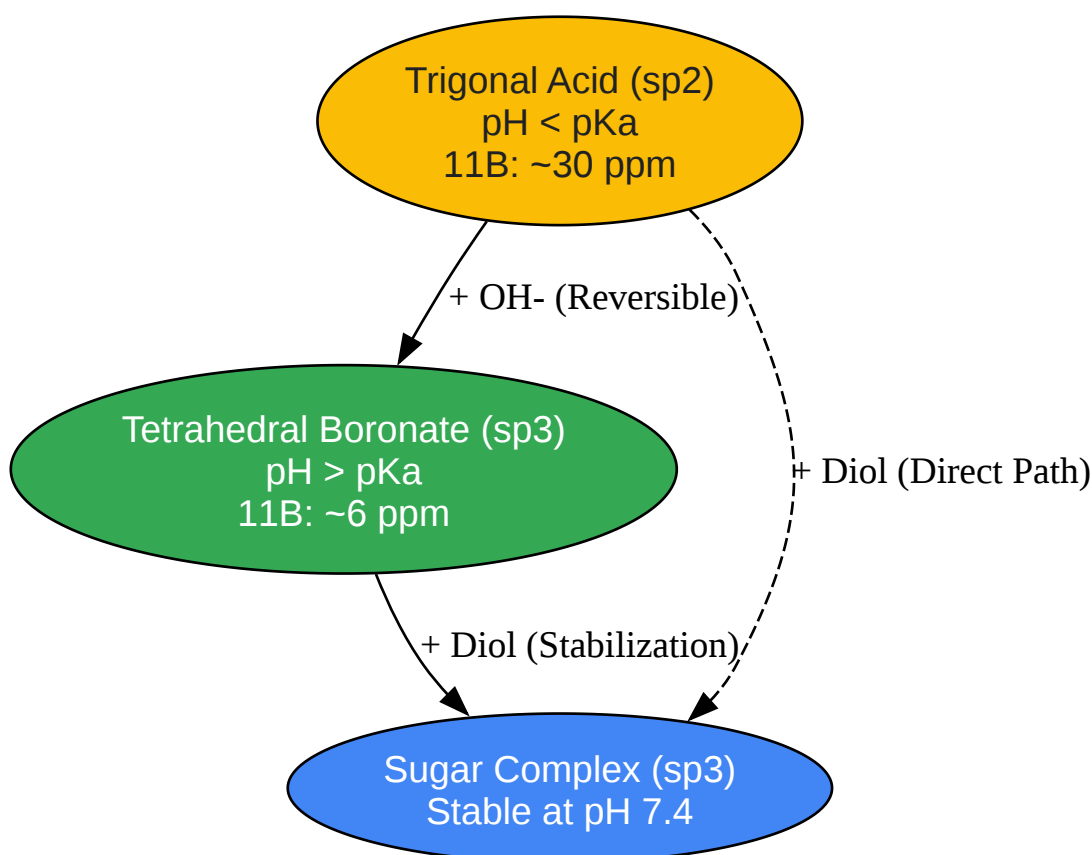


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Caption: Workflow for monitoring the conversion of **3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid** to biaryl products via NMR and TLC.

Diagram 2: pH-Dependent Speciation (Boronic Acid vs. Boronate)

Visualizing the equilibrium shift that governs sensing applications.[1]



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Caption: Speciation of the boronic acid center.[1] The ester group lowers the pK_a, favoring the Tetrahedral/Sugar complex at physiological pH.

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- To cite this document: BenchChem. [Spectroscopic Profiling & Performance Guide: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic Acid^[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8119019/docs#spectroscopic-profiling-performance-guide-3-hydroxy-4-methoxycarbonyl-phenylboronic-acid-1>]

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